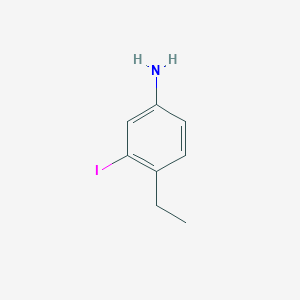

4-Ethyl-3-iodoaniline

Description

4-Ethyl-3-iodoaniline is an aromatic organic compound featuring a benzene (B151609) ring substituted with an amino group, an ethyl group, and an iodine atom. Its specific structure, with the iodine at position 3 and the ethyl group at position 4 relative to the amino group, designates it as a unique building block in chemical synthesis. The molecule combines the reactive properties of both a substituted aniline (B41778) and an aryl iodide, making it a potentially valuable intermediate for constructing more complex molecules. While detailed research focusing exclusively on this compound is limited, its chemical nature suggests a significant role in areas such as medicinal chemistry and materials science. The compound is available from commercial suppliers for research purposes. bldpharm.comchemscene.com A derivative, 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, is noted as an intermediate in the pharmaceutical industry for the synthesis of iodine-containing active pharmaceutical ingredients (APIs), highlighting the relevance of the 4-ethyl-3-iodophenyl scaffold. nordmann.global

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1369838-12-9 | bldpharm.comchemscene.com |

| Molecular Formula | C₈H₁₀IN | chemscene.com |

| Molecular Weight | 247.08 g/mol | chemscene.com |

| SMILES Code | NC1=CC=C(CC)C(I)=C1 | bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H10IN |

|---|---|

Molecular Weight |

247.08 g/mol |

IUPAC Name |

4-ethyl-3-iodoaniline |

InChI |

InChI=1S/C8H10IN/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2,10H2,1H3 |

InChI Key |

KOOMRZKKPFRNGR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 3 Iodoaniline and Its Precursors

Strategies for Introducing the Iodine Moiety onto Anilines

Direct Iodination Approaches for Aniline (B41778) Derivatives

Direct iodination involves the electrophilic substitution of a hydrogen atom on the aromatic ring with an iodine atom. The reactivity of the aniline ring, which is highly activated by the amino group, makes this a feasible but sometimes challenging reaction to control.

One of the most established methods for the iodination of anilines involves the direct use of molecular iodine (I₂) in the presence of a mild base, such as sodium bicarbonate (NaHCO₃). smolecule.comresearchgate.net This approach is frequently used to synthesize p-iodoaniline from aniline. The reaction is typically performed in water, where aniline and sodium bicarbonate are mixed, and powdered iodine is added portion-wise with vigorous stirring. rsc.org The sodium bicarbonate neutralizes the hydriodic acid (HI) formed during the reaction, preventing the formation of aniline salts and driving the equilibrium towards the products. rsc.org If the solution remains colored due to excess iodine, a small amount of a reducing agent like sodium bisulfite can be added for decolorization before filtering the crude product.

Table 1: Classical Iodination of Aniline

| Reactants | Reagents | Solvent | Temperature (°C) | Duration | Yield (%) | Reference |

|---|

While classical methods are effective, modern protocols offer improvements in terms of reaction conditions, selectivity, and environmental impact. These often involve the use of catalysts or alternative solvent systems.

Catalytic Methods: Iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for the iodination of activated arenes using N-iodosuccinimide (NIS) as the iodine source. rsc.org This method can achieve high yields and regioselectivity. rsc.org Silver salts, such as Ag₂SO₄, in conjunction with molecular iodine, can also be used to access iodoarenes, although their effectiveness and selectivity can vary depending on the specific substrate and reaction conditions. nih.govuky.edu

Ionic Liquids: Ionic liquids have emerged as "green" solvent alternatives that can also enhance reactivity. lookchem.com Iodination of anilines and phenols has been successfully carried out using iodine in ionic liquids. commonorganicchemistry.com In some protocols, the ionic liquid itself can play a dual role. For instance, a system using an ionic liquid as both the nitrosonium source for diazotization and the iodide source for subsequent iodination has been developed for electron-deficient anilines. google.com Furthermore, iron(III)-catalyzed iodination with NIS can be significantly accelerated when conducted in a triflimide-based ionic liquid, which acts as both the solvent and an activator for the catalyst. lookchem.com

Other Reagents: N-halosuccinimides, particularly N-iodosuccinimide (NIS), are versatile and widely used reagents for the iodination of a broad range of substrates, including anilines. ajol.inforesearchgate.net The reactivity can be tuned by using additives like trifluoroacetic acid. ontosight.ai Reactions with NIS can sometimes be performed under solvent-free grinding conditions, offering a simple, high-yielding, and environmentally friendly procedure. researchgate.net

Regioselective Iodination Techniques for Substituted Anilines

For a substituted aniline like 4-ethylaniline (B1216643), achieving the correct isomer (3-iodo) is critical. The directing effects of the substituents on the ring govern the position of iodination. The amino group is a powerful ortho-, para-director. In 4-ethylaniline, the para position is blocked by the ethyl group. Therefore, electrophilic substitution is strongly directed to the ortho position relative to the amino group (the 3-position).

Several studies have confirmed that the direct iodination of p-substituted anilines preferentially yields the ortho-iodo product. nih.govontosight.ai One effective method employs 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate as a mild and regioselective iodinating agent, which provides good yields for the ortho-iodination of para-substituted anilines. ontosight.ai Similarly, the use of N-iodosuccinimide (NIS) can be controlled to favor ortho-iodination. While NIS in polar solvents like DMSO typically gives the para-product, switching to less polar solvents such as benzene (B151609) in the presence of acetic acid can dramatically increase the formation of the ortho-isomer. google.com

Table 2: Regioselective Iodination of a Para-Substituted Aniline

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Toluidine | DBDABCO Dichloroiodate | CH₂Cl₂, Room Temp | 2-Iodo-4-methylaniline | 84 | ontosight.ai |

DBDABCO: 1,4-Dibenzyl-1,4-diazoniabicyclo[2.2.2]octane

This inherent regioselectivity makes the direct iodination of 4-ethylaniline a primary and efficient strategy for synthesizing 4-ethyl-3-iodoaniline.

Synthesis of 4-Iodoaniline (B139537) as a Key Intermediate

4-Iodoaniline is a crucial building block in organic synthesis, often used as a precursor for more complex molecules through reactions like palladium-catalyzed cross-couplings. researchgate.net Its synthesis is well-documented.

The most common laboratory-scale synthesis is the direct iodination of aniline using iodine and sodium bicarbonate in an aqueous medium, as detailed in section 2.1.1.1. rsc.org This method is straightforward and provides good yields of the para-isomer due to the strong directing effect of the amine group. rsc.org

An alternative route involves the protection of the highly reactive amino group prior to iodination. In this method, aniline is first acetylated to form acetanilide (B955). The less activating acetamido group still directs iodination to the para position. Treatment of acetanilide with iodine monochloride (ICl) in acetic acid yields 4-iodoacetanilide. Subsequent hydrolysis of the amide group with strong acid, like hydrochloric acid, removes the protecting group to furnish 4-iodoaniline. chemicalbook.com

Approaches for Introducing the Ethyl Substituent

The synthesis of this compound logically starts from a precursor that already contains the ethyl group, namely 4-ethylaniline. This commercially available compound serves as the direct substrate for the regioselective iodination step described previously (Section 2.1.2).

The industrial synthesis of 4-ethylaniline itself can be achieved through several established methods:

Reduction of 4-Nitroethylbenzene: A common and efficient method involves the catalytic hydrogenation of 4-nitroethylbenzene. smolecule.com This reaction is typically carried out in a hydrogenation reactor at elevated temperature and pressure, using catalysts such as palladium or nickel.

Alkylation of Aniline: Direct alkylation of aniline with ethylating agents like ethyl halides can also produce 4-ethylaniline. smolecule.com However, controlling the selectivity to avoid N-alkylation or polyalkylation can be a challenge, often requiring specific catalysts and conditions. chemicalbook.com Solid acid catalysts, including zeolites and clays, have been extensively studied for vapor-phase alkylation of aniline. chemicalbook.com

A general purification method for 4-ethylaniline involves acetylating the crude product, recrystallizing the resulting 4-ethylacetanilide, and then hydrolyzing the purified amide back to the amine with aqueous acid.

Alkylation Strategies for Aniline and its Derivatives

The introduction of an ethyl group onto an aniline framework is a fundamental step in the synthesis of this compound. Friedel-Crafts alkylation is a classic method for this transformation, although it can be beset by challenges such as polysubstitution and rearrangement of the alkyl group. The use of an alkylating agent, such as an alkyl halide or an alkanol, in the presence of a Lewis acid catalyst like aluminum halide is common. google.com To achieve selective para-alkylation of anilines, a high molar ratio of aluminum halide to the aniline (at least 1.02:1) is often required. google.com

Modern approaches have sought to overcome the limitations of traditional Friedel-Crafts reactions. For instance, nickel/N-heterocyclic carbene (NHC) and aluminum catalysis have been employed for the meta- and para-selective linear alkylation of anilides with alkenes. wiley.com The steric properties of the NHC ligand can direct the selectivity, with less bulky ligands favoring meta-alkylation and bulkier ligands promoting para-alkylation. wiley.com Another strategy involves the rhodium(III)-catalyzed oxidative C-H alkylation of aniline derivatives with allylic alcohols, which can produce β-aryl ketones. acs.org The choice of the directing group on the aniline nitrogen is crucial for controlling the regioselectivity of the alkylation.

Ionic liquids have also emerged as alternative catalysts and solvents for the ring alkylation of anilines. These systems, often comprising a Lewis acid metal halide anion and a quaternary cation, can facilitate the reaction of aniline with an alkylating agent to yield ring-alkylated products. google.com

Functional Group Interconversion Pathways for Ethyl Group Installation

Beyond direct alkylation, functional group interconversion (FGI) provides alternative routes to introduce an ethyl group. One common strategy involves the reduction of a suitable precursor functional group. For example, an acetyl group, introduced via Friedel-Crafts acylation, can be reduced to an ethyl group using methods like the Wolff-Kishner or Clemmensen reduction. This two-step process often provides better regioselectivity than direct alkylation.

Another FGI approach is the reduction of a nitro group to an amine. fiveable.me For instance, the synthesis of 4-ethylaniline can be achieved from benzene by first performing a Friedel-Crafts acylation to form propiophenone, followed by nitration, reduction of the nitro group to an amine, and finally reduction of the ketone to the ethyl group.

The following table summarizes common FGI reactions for installing an ethyl group:

| Precursor Functional Group | Reagents and Conditions | Resulting Functional Group |

| Acetyl (C(O)CH3) | Zn(Hg), HCl (Clemmensen) or H2NNH2, KOH (Wolff-Kishner) | Ethyl (CH2CH3) |

| Vinyl (CH=CH2) | H2, Pd/C (Catalytic Hydrogenation) | Ethyl (CH2CH3) |

| Ethynyl (C≡CH) | H2, Lindlar's catalyst followed by H2, Pd/C | Ethyl (CH2CH3) |

Convergent and Divergent Synthesis of this compound

The construction of the target molecule, this compound, can be approached through either convergent or divergent synthetic strategies.

Sequential Functionalization Routes

A common and logical sequential route to this compound begins with the synthesis of the precursor, 4-ethylaniline. ontosight.ai This can be prepared by the alkylation of aniline with an ethylating agent. ontosight.ai Subsequently, the iodine atom is introduced onto the 4-ethylaniline backbone. Direct iodination of 4-ethylaniline would likely lead to a mixture of isomers. Therefore, a more controlled approach is necessary.

One effective method is the diazotization of 4-ethylaniline, followed by a Sandmeyer-type reaction with a source of iodide, such as potassium iodide. This method offers high regioselectivity. An alternative is the direct iodination of an activated aniline derivative. For example, various reagents have been reported for the iodination of aromatic compounds, including iodine in the presence of an oxidizing agent. researchgate.netrdd.edu.iq A selective para-iodination of aniline derivatives can be achieved using molecular iodine in a mixture of pyridine (B92270) and dioxane at low temperatures. researchgate.net

To synthesize this compound, a plausible sequential route would involve:

Protection of the amino group of 4-ethylaniline as an acetanilide.

Iodination of the resulting N-(4-ethylphenyl)acetamide. The acetylamino group is an ortho-, para-director, and since the para position is blocked, iodination is directed to the ortho position (position 3).

Deprotection of the acetyl group to reveal the amine, yielding this compound.

One-Pot Synthetic Procedures

One-pot syntheses offer advantages in terms of efficiency and reduced waste. While a specific one-pot synthesis for this compound is not prominently described in the literature, general methodologies for the synthesis of polysubstituted anilines can be adapted. nih.govorganic-chemistry.orgscispace.com For instance, a one-pot, three-component coupling reaction could potentially be designed. nih.gov Such a process might involve the coupling of a suitably substituted aniline precursor with other components to build the desired molecule in a single reaction vessel. organic-chemistry.orgscispace.com

Divergent synthesis strategies allow for the creation of multiple derivatives from a common intermediate. rsc.orgresearchgate.netrsc.orgcapes.gov.brresearchgate.net Starting from a common precursor, different reagents or reaction conditions can be applied to generate a library of compounds, including this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of anilines and their derivatives to minimize environmental impact. rsc.orguniv-ouargla.dzimist.marsc.org Key areas of focus include the use of safer solvents, alternative energy sources, and atom-economical reactions.

For the synthesis of precursors like acetanilide, greener methods have been developed to replace hazardous reagents like acetic anhydride. imist.maacs.org One such method utilizes zinc dust and acetic acid. acs.org Sunlight has also been explored as a sustainable energy source for the N-acetylation of anilines, using magnesium sulfate (B86663) as a Lewis acid catalyst. rsc.orgrsc.org

Solvent-free reactions are another hallmark of green chemistry. The synthesis of N-benzylidene aniline has been achieved through the condensation of aniline and benzaldehyde (B42025) in the absence of a solvent, with pressure applied in a mortar. univ-ouargla.dz

In the context of iodination, greener alternatives to traditional methods that use harsh reagents are being sought. The use of N-iodo-4-N,N-dimethylaminopyridinium iodide in water represents a more environmentally friendly approach for the regioselective iodination of anilines. researchgate.net

The following table summarizes some green chemistry approaches relevant to the synthesis of this compound precursors:

| Reaction | Conventional Method | Greener Alternative | Green Chemistry Principle(s) |

| N-Acetylation of Aniline | Acetic anhydride, pyridine | Zn dust/acetic acid acs.org or MgSO4, sunlight rsc.orgrsc.org | Use of safer reagents, use of renewable energy |

| Iodination | I2, strong oxidants | N-Iodo-4-N,N-dimethylaminopyridinium iodide in water researchgate.net | Use of safer solvents, milder reaction conditions |

| Alkylation | Friedel-Crafts with AlCl3 | Ionic liquid catalysts google.com | Catalyst recyclability, potentially safer solvents |

Reactivity and Mechanistic Investigations of 4 Ethyl 3 Iodoaniline

Chemical Behavior of the Amino Group in 4-Ethyl-3-iodoaniline

The amino group (-NH₂) attached to the benzene (B151609) ring is a versatile functional group. Its lone pair of electrons confers nucleophilic and basic properties, making it a key participant in numerous reactions, including condensations, derivatizations, and as a directing group in functionalization reactions.

The amino group of this compound possesses significant nucleophilic character, allowing it to readily participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction leads to the formation of an imine, commonly known as a Schiff base. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-C=N-). jocpr.comjocpr.com

Schiff bases derived from haloanilines are significant in synthetic chemistry due to their utility as intermediates for the synthesis of various heterocyclic compounds and their applications in coordination chemistry. jocpr.comrasayanjournal.co.in The reaction is typically catalyzed by a small amount of acid and is often carried out by refluxing the reactants in a suitable solvent like ethanol. jocpr.com For example, iodoanilines have been condensed with substituted salicylaldehydes and other aldehydes to produce a variety of Schiff base ligands. rasayanjournal.co.inresearchgate.net

General Reaction for Schiff Base Formation:

While specific studies on this compound are not prevalent, its reactivity can be inferred from similar haloanilines. The reaction of 4-iodoaniline (B139537) with various aldehydes, such as terephthalaldehyde (B141574) and 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, proceeds efficiently to yield the corresponding bis-Schiff bases or imines. jocpr.comaip.org

The nucleophilic amino group of this compound can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. These derivatizations are crucial for several reasons, including the protection of the amino group to prevent unwanted side reactions and the modulation of the electronic properties of the molecule.

Amidation: The reaction with carboxylic acid derivatives (such as acyl chlorides or anhydrides) yields N-aryl amides. This transformation is fundamental in organic synthesis and can be used to link the aniline (B41778) moiety to other molecular fragments. For instance, o-iodoanilines have been attached to solid supports via amide bond formation for use in solid-phase synthesis. ub.edu

Sulfonamidation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) results in the formation of a stable sulfonamide. acs.org Sulfonamides are less basic and nucleophilic than the parent amine, making them effective protecting groups. acs.orgnih.gov Research has shown that iodoaniline derivatives can be effectively protected with various sulfonyl chlorides in high yields. acs.org This protection is often a preliminary step in multi-step syntheses, for example, in the preparation of chiral iodoarene catalysts where the sulfonamide is later linked to other moieties. acs.orgnih.gov

| Reaction Type | Reagent Example | Product Type | Reference |

| Amidation | Acyl Chloride | N-(4-Ethyl-3-iodophenyl)amide | ub.edu |

| Sulfonamidation | p-Toluenesulfonyl Chloride | N-(4-Ethyl-3-iodophenyl)tosylamide | acs.org |

| Sulfonamidation | Trifluoromethanesulfonic anhydride | N-(4-Ethyl-3-iodophenyl)triflamide | acs.org |

The amino group can act as a directing group, influencing the regioselectivity of reactions on the aromatic ring. However, a more contemporary application involves its role in C-H activation reactions. While direct C-H activation directed by a free amine is challenging, strategies have been developed where the amine is transiently modified to facilitate intermolecular C-H arylation at specific positions. science.gov

Furthermore, the amino group is central to reductive amination reactions. In this process, an aldehyde or ketone reacts with the aniline in the presence of a reducing agent to form a more complex secondary or tertiary amine. This method provides a direct route to N-alkylated or N-arylated products. science.govrsc.org For example, 3-iodoaniline (B1194756) has been used in multicomponent Petasis reactions, a variant of reductive amination, to synthesize complex amines. nih.gov

Reactivity of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in this compound is the most reactive site for transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly prized substrates for these reactions due to the C-I bond's relative weakness, which facilitates the initial oxidative addition step in the catalytic cycle. researchgate.net

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Reaction: This reaction couples the aryl iodide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. musechem.comnih.gov It is a versatile method for synthesizing biaryl compounds. musechem.commdpi.com While electron-withdrawing groups on the aryl iodide generally increase reactivity, substrates like 3-iodoaniline (an analogue of the target compound) have been shown to participate effectively, albeit sometimes with lower reactivity compared to more activated iodides. nih.gov The reaction is tolerant of a wide range of functional groups, including the amine on the aniline ring. nih.govmdpi.com

Heck Reaction: The Mizoroki-Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. semanticscholar.orgclockss.org The reaction is typically carried out using a palladium catalyst and a base. nih.govrsc.org Aryl iodides are the most reactive halides for this transformation. semanticscholar.org The amine group in iodoaniline can influence the reaction, and intramolecular Heck reactions involving iodoaniline derivatives are used to synthesize important heterocyclic structures like phenanthridinones. acs.org

Sonogashira Reaction: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst. walisongo.ac.idresearchgate.net It is a highly efficient method for synthesizing arylalkynes. Aryl iodides are excellent substrates, and the reaction proceeds under mild conditions. nih.govbeilstein-journals.org Studies on 4-iodoaniline show that it couples with various alkynes, although its reactivity can be slower than that of aryl iodides bearing electron-withdrawing groups. researchgate.netresearchgate.net

Table of Representative Cross-Coupling Reactions with Iodoanilines

| Reaction | Coupling Partner | Catalyst System | Conditions | Yield | Reference |

| Suzuki-Miyaura | Phenylboronic Acid | PolyPy-Pd | EGME/water, rt, 24h | 82% (for 3-iodoaniline) | nih.gov |

| Heck | tert-Butyl Acrylate | PdCl₂ | Water, 120°C, 2-4h | High (general) | semanticscholar.org |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ | [TBP][4EtOV], 55°C, 3h | 82% (for 4-iodoaniline) | nih.gov |

| Sonogashira | Alkyne Analog | Pd(PPh₃)₄, CuI | Et₃N, 60°C | 53% (for 4-iodoaniline) | researchgate.net |

The utility of this compound in cross-coupling reactions is fundamentally governed by the principles of oxidative addition and reductive elimination, which are key steps in the catalytic cycles of metals like palladium. libretexts.orgresearchgate.net

Oxidative Addition: This is typically the first and often rate-determining step of a cross-coupling cycle. A low-valent metal catalyst, usually Pd(0), inserts into the carbon-iodine bond of this compound. libretexts.orgchemrxiv.org This process involves the oxidation of the metal center from Pd(0) to Pd(II) and results in the formation of an organopalladium(II) complex. The relative weakness of the C-I bond makes aryl iodides highly reactive in this step compared to aryl bromides or chlorides. acs.orgchemrxiv.org

Catalytic Cycle (Simplified):

Oxidative Addition: Pd(0) + R-I → R-Pd(II)-I (where R = 4-Ethyl-3-aminophenyl)

Transmetalation (Suzuki) / Migratory Insertion (Heck/Sonogashira): The R-Pd(II)-I complex reacts with the coupling partner.

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle. umb.edulibretexts.org

Reductive Elimination: This is the final step, where the newly formed carbon-carbon bond is created and the product is released from the coordination sphere of the metal. libretexts.org The two organic groups bound to the Pd(II) center must be in a cis orientation to each other for the elimination to occur. umb.edulibretexts.org This step reduces the palladium center back to its catalytically active Pd(0) state. The stability of the organometallic intermediates and the thermodynamics of this step are crucial for an efficient catalytic turnover. umb.edulibretexts.org The successful application of this compound in these extensive catalytic systems underscores the predictable and versatile reactivity of its aryl iodide moiety. ub.edubeilstein-journals.org

Hypervalent Iodine Chemistry and Applications

Iodoarenes such as this compound serve as crucial precursors for the synthesis of hypervalent iodine(III) reagents. These reagents are valued in organic synthesis as environmentally benign alternatives to heavy metal oxidants due to their selectivity and mild reaction conditions. cardiff.ac.uk The general synthesis involves the oxidation of the iodine atom in the iodoarene.

The process typically uses common oxidants like meta-chloroperoxybenzoic acid (mCPBA), sodium perborate, or Oxone in solvents such as acetic acid or trifluoroacetic acid. nih.govorganic-chemistry.org When applied to this compound, this oxidation would yield a hypervalent iodine(III) species, for instance, a (diacetoxyiodo)arene, where the core aromatic structure of this compound remains intact.

Table 1: Common Oxidants for the Synthesis of Hypervalent Iodine(III) Reagents from Iodoarenes

| Oxidant | Typical Solvent | Reference |

| m-Chloroperoxybenzoic acid (mCPBA) | Acetic Acid | organic-chemistry.org |

| Sodium Perborate | Acetic Acid | organic-chemistry.org |

| Oxone | Trifluoroacetic Acid | organic-chemistry.org |

| Selectfluor | Not specified | nih.gov |

This table is generated based on general methods applicable to iodoarenes.

The resulting hypervalent iodine reagents derived from this compound are versatile intermediates for a wide range of oxidative transformations. cardiff.ac.ukarkat-usa.org Chiral iodoaniline-based precursors have been successfully used to create catalysts for stereoselective reactions, such as the α-functionalization of ketones. nih.govacs.org The intramolecular interaction between carbonyl groups and the iodine(III) center in some of these catalysts can induce helical chirality, which is key to achieving high enantioinduction in oxidative transformations. nih.govacs.org These applications include oxidative rearrangements, functionalization of carbonyl compounds, and phenol (B47542) dearomatization. cardiff.ac.ukacs.org

Radical Nucleophilic Substitution (SRN1) Pathways

The this compound structure is amenable to participation in Radical Nucleophilic Substitution (SRN1) reactions. This multi-step pathway allows for the substitution of the iodo group with a variety of nucleophiles, a transformation that is often difficult to achieve through traditional polar nucleophilic mechanisms on unactivated aryl halides. chemistry-chemists.com

The SRN1 mechanism proceeds via a radical-anion chain propagation cycle: chemistry-chemists.comresearchgate.netinflibnet.ac.in

Initiation: An electron is transferred to the this compound molecule, forming a radical anion.

Propagation:

The radical anion fragments, cleaving the carbon-iodine bond to produce an aryl radical and an iodide anion.

This aryl radical reacts with a nucleophile (e.g., an enolate) to form a new radical anion.

This new radical anion transfers its excess electron to another molecule of this compound, propagating the chain and forming the final substitution product.

Research has demonstrated that ortho-iodoanilines can react with ketone enolates through the SRN1 mechanism to synthesize indole (B1671886) derivatives in a single step. researchgate.netscispace.com This methodology is directly applicable to this compound, providing a pathway to complex heterocyclic structures. The reactivity of aryl halides in SRN1 reactions follows the order I > Br > Cl, which is consistent with the bond dissociation energies of the corresponding radical anions. scispace.com

Interplay between the Ethyl and Iodo Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is governed by a complex interplay of electronic and steric effects from the amino, iodo, and ethyl substituents. These effects collectively determine reaction rates and the regiochemical outcome of transformations like electrophilic aromatic substitution.

Electronic Effects on Reaction Rates and Regioselectivity

The three substituents on the aniline ring each exert distinct electronic influences through inductive (-I/+I) and resonance (+M/-M) effects.

Amino (-NH2) Group: This is a powerful activating group. Its +M effect, which donates electron density from the nitrogen lone pair into the aromatic π-system, far outweighs its -I effect. wikipedia.orgmasterorganicchemistry.com This significantly increases the ring's nucleophilicity and directs incoming electrophiles primarily to the ortho and para positions (positions 2, 6, and 4).

Ethyl (-CH2CH3) Group: This alkyl group is an activating group through a +I (inductive) effect and hyperconjugation, further enriching the ring with electron density. quora.com

In this compound, the strongly activating amino group at C1 dominates the regioselectivity. It directs electrophilic attack to positions 2 and 6. Position 4 is already substituted by the ethyl group. The ethyl group at C4 and the iodo group at C3 modulate this reactivity. The ethyl group enhances the ring's activation, while the iodo group deactivates it, leading to a net effect where the ring is still highly activated by the amino group but less so than aniline itself.

Table 2: Summary of Substituent Electronic Effects on the Aromatic Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Influence |

| Amino (-NH2) | 1 | -I (weak) | +M (strong) | Activating | ortho, para |

| Iodo (-I) | 3 | -I (strong) | +M (weak) | Deactivating | ortho, para |

| Ethyl (-C2H5) | 4 | +I (moderate) | N/A (Hyperconjugation) | Activating | ortho, para |

Steric Effects on Reaction Efficiency and Product Distribution

Steric hindrance from the bulky iodo and ethyl substituents plays a critical role in modulating the reactivity and product distribution of reactions involving this compound. The iodine atom is particularly large, and the ethyl group also presents considerable bulk.

These groups are located at adjacent positions (C3 and C4), influencing access to nearby reactive sites.

The iodo group at position 3 creates significant steric hindrance for any reaction occurring at the C2 position.

The ethyl group at position 4 sterically shields the C5 position.

In electrophilic aromatic substitution reactions, an incoming electrophile will face less steric opposition when approaching the C6 position compared to the C2 position, which is flanked by the large iodo substituent. This steric preference can lead to a higher yield of the product substituted at C6.

This principle is observed in various reactions. For example, in palladium-catalyzed cross-coupling reactions like the Larock indole synthesis, steric factors can override electronic effects in determining regioselectivity. ub.edu Similarly, the efficiency of coupling reactions involving organozinc reagents has been shown to decrease with increased steric bulk near the reaction site. mdpi.com For this compound, this implies that while electronically viable, reactions at sterically crowded positions will be less efficient, leading to a predictable distribution of products favoring the less hindered sites.

Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and the factors that control their rates is fundamental to predicting and controlling the chemical behavior of this compound.

Elucidation of Rate-Determining Steps

Electrophilic Aromatic Substitution (EAS): In the vast majority of EAS reactions, the rate-determining step is the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation known as the Wheland intermediate or sigma complex. masterorganicchemistry.com This step is energetically costly because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com Kinetic studies on substituted anilines confirm this; electron-donating groups, which stabilize the carbocation intermediate, increase the reaction rate, while electron-withdrawing groups decrease it. nih.gov The subsequent deprotonation to restore aromaticity is a fast step. masterorganicchemistry.com For this compound, the activating amino and ethyl groups would accelerate the formation of the sigma complex, while the deactivating iodo group would slow it down, with the net effect still being a highly reactive system due to the powerful amino group.

Table 3: Rate-Determining Steps in Key Reactions of Aromatic Compounds

| Reaction Type | General Rate-Determining Step | Influencing Factors for this compound | Reference |

| Electrophilic Aromatic Substitution (EAS) | Formation of the sigma complex | Electronic effects of -NH2, -I, and -C2H5 groups | masterorganicchemistry.comnih.gov |

| Radical Nucleophilic Substitution (SRN1) | Can be complex; often related to radical anion fragmentation or electron transfer steps | C-I bond strength, reduction potential, nucleophile reactivity | chemistry-chemists.comscispace.com |

Identification of Key Intermediates and Transition States

The reactivity of this compound is predominantly characterized by transformations involving the carbon-iodine bond and the amino group. Mechanistic investigations, often drawing parallels from studies on structurally similar o-iodoanilines, have identified several key intermediates and transition states that govern the outcomes of its reactions. These investigations primarily focus on palladium-catalyzed cross-coupling reactions and radical nucleophilic substitutions.

In palladium-catalyzed processes, the reaction mechanism typically initiates with the oxidative addition of the aryl iodide to a Pd(0) complex. For instance, in reactions analogous to those studied with other o-iodoanilines, this compound would react with a Pd(0) species to form a critical arylpalladium(II) intermediate. rsc.org This step is fundamental to a wide array of subsequent transformations.

One extensively studied reaction is the Larock heteroannulation, a palladium-catalyzed synthesis of indoles from an o-iodoaniline and an alkyne. The mechanism, which can be extrapolated to this compound, involves a series of well-defined intermediates. ub.edu Following the initial oxidative addition, the resulting arylpalladium(II) complex coordinates with the alkyne. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond, creating a vinylpalladium intermediate. ub.edu The subsequent step involves the intramolecular displacement of the halide by the nitrogen atom of the aniline moiety, leading to the formation of a six-membered palladacycle. The final step is a reductive elimination that yields the indole product and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. ub.edu

A summary of the proposed intermediates in a typical Larock Indole Synthesis is presented below.

| Step | Intermediate/Transition State | Description |

| 1 | Arylpalladium(II) Complex | Formed via oxidative addition of the C-I bond of this compound to a Pd(0) catalyst. |

| 2 | Alkyne-Palladium π-Complex | The alkyne coordinates to the arylpalladium(II) intermediate. |

| 3 | Vinylpalladium Intermediate | Results from the regioselective syn-insertion of the alkyne into the aryl-palladium bond. |

| 4 | Six-Membered Palladacycle | Formed by the intramolecular attack of the aniline's nitrogen atom, displacing the halide ligand on the palladium center. |

| 5 | Reductive Elimination | The final step that forms the indole ring and regenerates the Pd(0) catalyst. |

This table is based on the general mechanism of the Larock heteroannulation. ub.edu

In other palladium-catalyzed reactions, such as those involving norbornene (NBE) as a transient mediator, similar but more complex intermediates are observed. Mechanistic studies on o-iodoanilines suggest the formation of an aryl-norbornene-palladacycle intermediate. rsc.org This species can then undergo further reactions, for example, with an aziridine (B145994) ring, leading to a Pd(IV) intermediate through a ring-opening oxidative addition process. rsc.org The stability and subsequent reaction pathway of these intermediates are crucial in determining the final product structure.

Beyond organometallic pathways, iodoanilines can also react through radical mechanisms. The radical nucleophilic substitution (SRN1) reaction, for example, has been documented for o-iodoanilines reacting with nucleophiles like the enolates of 4-tetralones. researchgate.net In such a mechanism, the reaction initiates with the formation of a radical anion from the iodoaniline. This intermediate then expels an iodide ion to form an aryl radical. The aryl radical subsequently reacts with the nucleophile to generate a new radical anion, which can then propagate the radical chain by transferring an electron to another molecule of the starting iodoaniline.

Key intermediates in a hypothetical SRN1 reaction involving this compound are outlined below.

| Intermediate Type | Formula/Description | Role in Mechanism |

| Radical Anion | [4-Et-3-I-C₆H₃NH₂]⁻• | Formed by single-electron transfer to the this compound molecule. |

| Aryl Radical | [4-Et-C₆H₃NH₂]• | Generated by the fragmentation of the radical anion, with loss of I⁻. |

| Adduct Radical Anion | [Product]⁻• | Formed upon addition of the aryl radical to the nucleophile. Propagates the chain. |

This table is based on the general mechanism of the SRN1 reaction. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), are often employed to elucidate the energetic landscapes of these reactions, providing theoretical support for the existence of proposed transition states and the relative stability of intermediates. rsc.org These studies help to rationalize the observed regioselectivity and reactivity, for example, by showing how steric and electronic factors, such as the ethyl group on the aniline ring, can influence the transition state energies. orgsyn.org

Synthesis of Advanced Organic Scaffolds

The reactivity of the amino group, the iodine atom, and the aromatic ring of this compound allows for its use in the synthesis of diverse and complex molecular architectures, particularly heterocyclic and polycyclic aromatic systems.

The presence of the iodo and amino groups in proximity on the aniline ring is particularly advantageous for the synthesis of fused heterocyclic systems.

Quinolines: Halogen-containing quinolines are of significant interest due to their potential bioactivity and as intermediates for further structural elaboration. nih.gov The synthesis of quinoline (B57606) derivatives often involves the cyclization of appropriately substituted anilines. For instance, N-(2-alkynyl)anilines can undergo electrophilic cyclization to yield substituted quinolines. nih.gov While direct examples using this compound are not prevalent in the literature, the general methodology allows for the synthesis of a wide variety of substituted quinolines under mild conditions. nih.gov The reaction of an aniline with an aldehyde and pyruvic acid, known as the Doebner synthesis, is a widely used method for preparing quinoline-4-carboxylic acids. mdpi.com The presence of the iodine atom, as in iodo-anilines, has been utilized in this reaction to produce iodo-quinoline derivatives. mdpi.com

Benzoxazinones: 4H-3,1-benzoxazin-4-ones are important heterocyclic compounds that serve as precursors for the synthesis of other valuable molecules like quinazolinones. researchgate.net The synthesis of benzoxazinones can be achieved from anthranilic acids and their derivatives. researchgate.netorganic-chemistry.org For example, 6-iodo-2-phenyl-4H-3,1-benzoxazin-4-one has been synthesized from the corresponding iodoanthranilic acid. researchgate.net Given that substituted anilines can be converted to anthranilic acid derivatives, it is plausible that this compound could serve as a precursor for the synthesis of novel substituted benzoxazinones.

Indoles: The indole scaffold is a core component of many natural products and medicinally important compounds. acs.org The synthesis of indoles from o-haloanilines is a well-established strategy. acs.org A common approach involves the palladium-catalyzed coupling of an o-haloaniline with a ketone or alkyne, followed by cyclization. acs.orgnih.gov Specifically, 3-iodoindoles can be prepared in excellent yields by the coupling of terminal acetylenes with N,N-dialkyl-o-iodoanilines, followed by electrophilic cyclization with iodine. nih.gov A one-pot, four-component reaction starting from ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides provides a concise route to diversely substituted 3-iodoindoles. beilstein-journals.orgresearchgate.net

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Iodoaniline Precursors

| Heterocycle | Synthetic Method | Precursor Type |

| Quinoline | Electrophilic Cyclization | N-(2-alkynyl)aniline |

| Quinoline | Doebner Synthesis | Iodo-aniline, Aldehyde, Pyruvic Acid |

| Benzoxazinone | Cyclization | Iodoanthranilic Acid |

| Indole | Palladium-catalyzed Coupling/Cyclization | o-Iodoaniline and Alkyne |

| 3-Iodoindole | Four-component Reaction | o-Haloaniline, Alkyne, NIS, Alkyl Halide |

Preparation of Specialty Building Blocks and Functional Materials Precursors

The unique substitution pattern of this compound makes it an attractive starting material for the preparation of specialized monomers and precursors for functional materials.

Polybenzamides are a class of aromatic polyamides known for their high thermal stability and mechanical strength. The synthesis of these polymers often involves the polycondensation of aromatic diamines and diacyl chlorides. While there is no direct literature on the use of this compound as a precursor for polybenzamides, its amino functionality allows for its potential incorporation into polyamide chains. Further derivatization to introduce a second reactive group for polymerization would be necessary.

The functionalization of carbon nanomaterials is crucial for improving their solubility, processability, and performance in various applications. nih.govrsc.org

Graphene Oxide: Graphene oxide (GO) possesses oxygen-containing functional groups on its surface, which can be chemically modified. sigmaaldrich.comchemrestech.com The functionalization of GO with aniline derivatives can be achieved through various reactions. While direct functionalization with this compound has not been reported, studies have shown the successful covalent functionalization of GO with other aniline derivatives. Nitrogen and iodine co-functionalized reduced graphene oxide (NI-rGO) has been synthesized using 4-iodophenylhydrazine, which simultaneously introduces both nitrogen and iodine atoms onto the graphene surface. researchgate.net This suggests that this compound could be a viable candidate for modifying the surface of GO.

Carbon Nanotubes: Multi-walled carbon nanotubes (MWCNTs) can be functionalized with a variety of chemical groups by reacting them with p-substituted anilines. up.pt The functionalization can proceed via the in situ generation of diazonium species. up.pt Studies have demonstrated the functionalization of MWCNTs with anilines bearing various substituents, including ethyl and iodo groups. up.pt This indicates the potential for using this compound to modify the surface of carbon nanotubes, thereby altering their properties and improving their dispersion in solvents. up.pt

Table 2: Functionalization of Carbon Nanomaterials with Aniline Derivatives

| Nanomaterial | Functionalizing Agent | Purpose of Functionalization |

| Graphene Oxide | 4-Iodophenylhydrazine | Introduction of Nitrogen and Iodine |

| Multi-walled Carbon Nanotubes | p-Substituted Anilines | Improved Dispersion and Modified Properties |

Design and Synthesis of Chiral Derivatives

The development of chiral catalysts and building blocks is of great importance in asymmetric synthesis. The synthesis of chiral iodoaniline derivatives has been explored for their potential use as catalysts. For example, a family of chiral iodoaniline-lactate based catalysts has been synthesized. acs.org The synthesis commenced with the protection of the nitrogen of iodoaniline derivatives as secondary sulfonamides, followed by a Mitsunobu reaction with (S)-methyl or (S)-ethyl lactate (B86563) to introduce a chiral center. acs.org While this study did not specifically use this compound, the methodology provides a clear pathway for the design and synthesis of chiral derivatives from this starting material. Such chiral derivatives could find applications in enantioselective transformations. acs.org

Derivatization and Applications in Organic Synthesis

Development of Chiral Catalysts from 4-Ethyl-3-iodoaniline Scaffolds

The strategic placement of functional groups in this compound makes it a valuable scaffold for the development of novel chiral catalysts. The presence of the amino group allows for the introduction of chiral auxiliaries, while the iodine atom can participate in hypervalent iodine catalysis. This combination enables the design of catalysts for a range of asymmetric transformations.

The synthesis of chiral catalysts from iodoaniline derivatives is a burgeoning area of research, with a focus on creating environmentally benign and efficient alternatives to heavy metal catalysts. acs.org While specific research on this compound as a catalyst scaffold is emerging, the established synthetic routes for other iodoanilines provide a clear blueprint for its utilization. acs.org A prominent strategy involves the derivatization of the aniline (B41778) nitrogen with a chiral moiety, followed by oxidation of the iodine to a hypervalent state, which is the active catalytic species. acs.orgnih.gov

A well-documented approach begins with the protection of the amino group of the iodoaniline, often as a sulfonamide. acs.org This initial step serves to modulate the electronic properties of the aromatic ring and provides a stable linkage for the subsequent introduction of a chiral component. Following protection, a chiral unit, such as (S)-methyl lactate (B86563) or (S)-ethyl lactate, can be appended via a Mitsunobu reaction. acs.org This sequence of reactions transforms the achiral this compound into a chiral precatalyst.

The general synthetic scheme for the development of such a catalyst from a this compound scaffold would involve:

Protection of the Amino Group: The amino group of this compound is reacted with a sulfonyl chloride (e.g., tosyl chloride or nosyl chloride) in the presence of a base like pyridine (B92270). This forms a stable sulfonamide.

Attachment of the Chiral Auxiliary: The resulting N-protected iodoaniline is then subjected to a Mitsunobu reaction with a chiral alcohol, such as (S)-ethyl lactate, using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acs.org

The resulting molecule is a chiral iodoarene that can be used as a precatalyst in various asymmetric reactions. The in situ oxidation of the iodine atom to a hypervalent iodine(III) species using an oxidant like meta-chloroperoxybenzoic acid (mCPBA) generates the active catalyst. acs.org

Table 1: Proposed Synthesis of a Chiral Catalyst from this compound

| Step | Reactants | Reagents | Product |

| 1 | This compound | TsCl, Pyridine | N-(4-ethyl-3-iodophenyl)-4-methylbenzenesulfonamide |

| 2 | N-(4-ethyl-3-iodophenyl)-4-methylbenzenesulfonamide, (S)-Ethyl lactate | PPh₃, DIAD | (S)-ethyl 2-((N-(4-ethyl-3-iodophenyl)tosyl)amino)propanoate |

This modular synthesis allows for the facile generation of a library of catalysts by varying the protecting group and the chiral lactate derivative, enabling the fine-tuning of the catalyst's steric and electronic properties for specific applications.

Chiral catalysts derived from iodoaniline scaffolds have demonstrated significant potential in mediating asymmetric reactions, achieving high levels of enantioselectivity. acs.orgnih.govresearchgate.net These catalysts are particularly effective in the α-functionalization of carbonyl compounds, a key transformation in organic synthesis. acs.org The mechanism of asymmetric induction relies on the formation of a chiral hypervalent iodine intermediate that delivers a functional group to the substrate in a stereocontrolled manner.

In the case of the α-oxysulfonylation of ketones, the chiral iodoarene precatalyst is oxidized to a chiral iodine(III) species. This active catalyst then coordinates with both the ketone (as its enol or enolate form) and the sulfonyl nucleophile, bringing them into close proximity within a chiral environment. The steric bulk of the chiral ligand directs the approach of the nucleophile to one face of the enolate, leading to the preferential formation of one enantiomer of the product. acs.org

Research on catalysts structurally similar to those derivable from this compound has shown excellent results in the α-oxytosylation of various ketones. For instance, chiral iodoaniline-lactate based catalysts have been shown to promote this reaction with high yields and enantioselectivities up to 83%. acs.orgnih.gov The substitution pattern on the iodoaniline ring can influence both the reactivity and the enantioselectivity of the catalyst.

Table 2: Performance of Structurally Similar Chiral Iodoaniline-Lactate Catalysts in the α-Oxytosylation of Propiophenone

| Catalyst Backbone | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Iodoaniline derivative | 95 | 78 |

| 3-Iodoaniline (B1194756) derivative | 92 | 81 |

| 4-Iodoaniline (B139537) derivative | 90 | 75 |

| 2-Iodo-5-methoxyaniline derivative | 99 | 83 |

Data adapted from studies on analogous iodoaniline-based catalysts. acs.org

The data suggests that the electronic nature of the substituents on the phenyl ring of the catalyst plays a crucial role in its efficacy. The presence of an electron-donating group, such as the ethyl group in this compound, is anticipated to influence the catalytic activity. The development of catalysts from this specific scaffold holds promise for achieving high levels of asymmetric induction in a variety of organic transformations. Further research in this area is expected to expand the scope of applications for chiral hypervalent iodine catalysis.

Computational and Theoretical Investigations of 4 Ethyl 3 Iodoaniline and Its Derivatives

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For iodo-substituted anilines, these calculations elucidate the effects of the ethyl, amino, and iodo substituents on the geometry, stability, and electronic nature of the aromatic ring.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the ground-state properties of medium-sized organic molecules. rsc.org DFT calculations are routinely used to predict optimized molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties of halogenated anilines. rsc.orgresearchgate.net

Furthermore, DFT is used to compute the molecular electrostatic potential (MEP), which maps the charge distribution onto the molecule's surface. For iodo-aromatics, the MEP is crucial for identifying the "sigma-hole," a region of positive electrostatic potential on the iodine atom along the extension of the C-I bond, which is fundamental to its ability to form halogen bonds. Computational analyses on analogues like 3-Bromo-4-iodoaniline show that the iodine atom creates a pronounced positive electrostatic potential region, enabling specific intermolecular interactions.

Table 1: Calculated Electronic Properties of m-Iodoaniline (MIA) using DFT This table presents data for m-Iodoaniline, a close structural analogue of 4-Ethyl-3-iodoaniline, to illustrate typical DFT-calculated values.

| Property | Value | Reference |

| HOMO Energy | -5.81 eV | researchgate.netchemrxiv.org |

| LUMO Energy | -0.89 eV | researchgate.netchemrxiv.org |

| HOMO-LUMO Energy Gap | 4.92 eV | researchgate.netchemrxiv.org |

| Dipole Moment | 2.52 Debye | researchgate.netchemrxiv.org |

| Calculations performed at the CAM-B3LYP/LanL2DZ level of theory. |

While DFT is powerful for ground-state properties, ab initio methods, which are based on first principles without empirical parameterization, are often employed for more complex electronic phenomena, such as excited states and photochemical reactions. aps.org For molecules containing heavy atoms like iodine, relativistic effects become significant and must be considered for accurate results.

High-level ab initio calculations are particularly important for understanding the photochemistry of iodoanilines. For instance, studies on p-iodoaniline have used these methods to map potential energy surfaces of excited states. nih.gov Such investigations reveal pathways for processes like intersystem crossing (ISC)—the transition between singlet and triplet electronic states—which is significantly enhanced by the heavy iodine atom (the "heavy-atom effect"). These calculations have shown that upon photoexcitation, an iodoaniline derivative can lead to the formation of a triplet nitrenium ion through an energetically accessible singlet-triplet crossing, a reactive intermediate that has been directly observed using time-resolved spectroscopy combined with computational support. nih.gov These advanced computational studies provide a detailed picture of the photophysical properties and reactivity of different spin states, which is crucial for applications in photochemistry and materials science. nih.gov

Mechanistic Probing via Computational Simulations

Computational simulations are indispensable tools for elucidating complex reaction mechanisms at an atomic level. They allow researchers to map out entire reaction pathways, identify transient intermediates, and locate high-energy transition states, thereby providing a kinetic and thermodynamic rationale for observed experimental outcomes.

In a comprehensive study of an N-arylation reaction, calculations using the ωB97X-D functional revealed that the activation energy of the haloarene activation step is rate-limiting. mdpi.comresearchgate.net After locating a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the TS correctly connects the reactant and product of that step. rsc.org This type of analysis provides valuable insights into factors that influence the energetic barriers. For example, in the Ullmann coupling, the strain in the substituted iodoaniline was found to be the primary contributor to the energy barrier. mdpi.comresearchgate.net

Table 2: Calculated Activation Energies for Ullmann-Type Coupling of 3-Fluoro-4-iodoaniline This table illustrates computationally derived activation energies for a reaction involving a substituted iodoaniline, demonstrating the type of data obtained from transition state analysis.

| Reacting Lactam Substituent (X) | Activation Energy (kcal/mol) | Reference |

| CH₂ | 26.5 | mdpi.com |

| S | 24.8 | mdpi.com |

| O | 22.7 | mdpi.com |

| N-Boc | 24.5 | mdpi.com |

| Calculations performed at the ωB97X-D/6-311G(d,p) level of theory. |

Many organic reactions can yield multiple isomers (regioisomers or stereoisomers). Computational chemistry has become a powerful predictive tool for determining the likely outcome of such reactions. rsc.orgrsc.org The selectivity is determined by the relative activation energies of the competing reaction pathways. The product corresponding to the pathway with the lowest-energy transition state will be the major product under kinetic control. acs.org

DFT calculations are used to model the transition states for all possible outcomes. For example, in an electrophilic aromatic substitution on this compound, attack could occur at several positions on the ring. By calculating the activation energy for each possible pathway, one can predict the most likely site of substitution. This approach has been successfully used to predict regioselectivity in various transformations, including metal-catalyzed cross-couplings and cycloadditions. acs.orgchemrxiv.org In some cases, computational predictions have not only explained observed selectivity but have also guided the experimental design to reverse it, showcasing the truly predictive power of these methods. acs.org

Intermolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state, or crystal packing, is dictated by a subtle balance of intermolecular interactions. Understanding and controlling these interactions is the domain of crystal engineering, which is critical for designing materials with desired physical properties (e.g., solubility, melting point, optical properties). For iodo-substituted anilines, non-covalent interactions such as hydrogen bonds (N-H···A) and halogen bonds (C-I···B) are dominant. nih.gov

Computational methods, particularly periodic DFT calculations that account for the repeating nature of a crystal lattice, are used to analyze and quantify these interactions. nih.gov Studies on cocrystals of 2,3,5,6-tetrafluoro-4-iodoaniline (B2489276) (itfa), an analogue of the target compound, have used DFT to assess the formation energies of the cocrystals and to determine the strengths of the individual hydrogen and halogen bonds. nih.gov Analysis of the Molecular Electrostatic Potential (MEP) helps rationalize why certain interactions form, for example, by visualizing the positive σ-hole on the iodine atom that interacts with a negative site (a Lewis base) on an adjacent molecule. nih.govresearchgate.net These computational insights are vital for rationally designing new crystalline materials with tailored supramolecular architectures. worktribe.comrsc.org

Table 3: Calculated Interaction Energies in Cocrystals of an Iodoaniline Analogue This table shows calculated energies for non-covalent bonds in cocrystals of 2,3,5,6-tetrafluoro-4-iodoaniline (itfa), illustrating the quantitative data provided by computational analysis.

| Interaction Type | System | Interaction Energy (kJ/mol) | Reference |

| Halogen Bond (I···N) | itfa : 4,4'-bipyridine | -27.6 | nih.gov |

| Hydrogen Bond (N-H···N) | itfa : 4,4'-bipyridine | -26.0 | nih.gov |

| Halogen Bond (I···N) | itfa : DABCO | -31.1 | nih.gov |

| Hydrogen Bond (N-H···N) | itfa : DABCO | -35.2 | nih.gov |

| Periodic DFT calculations were used to determine the interaction energies. |

Halogen Bonding Analysis

Halogen bonding is a significant non-covalent interaction that influences the structure and properties of halogenated compounds. In the context of this compound and its derivatives, the iodine atom is a potential halogen bond donor.

The strength of a halogen bond is influenced by the electron-withdrawing nature of the moiety attached to the halogen and the electron density of the donor site. acs.org For instance, the interaction energy of N···I bonds can be significantly increased by introducing electron-withdrawing fluorine atoms to the iodobenzene (B50100) ring. acs.org In dihalogenated anilines, the position of the halogen substituents relative to the amino group plays a crucial role in determining the halogen bonding capabilities. The para-positioning of iodine, as seen in some isomers, can create optimal conditions for charge delocalization and enhance intermolecular associations compared to meta or ortho-substituted analogs.

Computational analyses, such as those employing Density Functional Theory (DFT), can quantify the electrostatic potential on the surface of the molecule. The iodine atom in iodo-substituted anilines typically exhibits a region of positive electrostatic potential, known as a σ-hole, along the extension of the carbon-iodine bond, which facilitates halogen bonding interactions. The magnitude of this positive potential can be correlated with the strength of the resulting halogen bond. Studies on related bromo-iodoaniline isomers have shown that the positioning of the iodine atom significantly affects the electron density distribution and the strength of halogen bonding.

Non-Covalent Interactions Governing Solid-State Architectures

The solid-state structures of organic molecules are governed by a complex interplay of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. researchgate.netosti.gov For substituted anilines, N-H···N hydrogen bonds are often a key feature in their crystal packing. researchgate.net

In the case of halogenated anilines, the presence of halogens introduces the possibility of halogen bonding, which can compete with or complement hydrogen bonding in directing the crystal architecture. researchgate.net The relative strength and directionality of these interactions dictate the final solid-state assembly. For example, in a series of 4-X anilines (where X is Cl, Br, or I), the introduction of fluorine substituents can modulate the hydrogen and halogen bonding properties. researchgate.net

Spectroscopic Property Predictions and Interpretations

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules like this compound, providing a deeper understanding of their electronic and vibrational properties.

Theoretical Infrared and NMR Spectroscopy

Theoretical calculations, often using Density Functional Theory (DFT) methods like B3LYP, are widely employed to predict the infrared (IR) and nuclear magnetic resonance (NMR) spectra of organic molecules. researchgate.net These calculations provide vibrational frequencies and chemical shifts that can be compared with experimental data to confirm molecular structures and assign spectral features.

For aniline (B41778) and its derivatives, theoretical IR spectra can help identify characteristic vibrational modes, such as the N-H stretching vibrations of the amino group. In a study of para-halogenated benzenesulfonamides, the symmetric and antisymmetric NH2 stretching modes were successfully assigned with the aid of theoretical calculations. researchgate.net Similarly, for 4-iodoaniline (B139537), the IR spectrum shows distinct features for the NH2 group which can be used to distinguish it from its protonated form in molecular complexes. researchgate.net

Theoretical NMR spectroscopy involves the calculation of chemical shifts (δ) and coupling constants (J). For substituted anilines, the chemical shifts of the aromatic protons and carbons are sensitive to the nature and position of the substituents. chemicalbook.com For example, the 1H NMR spectrum of 4-iodoaniline shows distinct signals for the aromatic protons, which can be correlated with their chemical environment. chemicalbook.com Computational modeling of NMR spectra can aid in the structural elucidation of new derivatives of this compound by predicting the expected chemical shifts for different isomers.

| Spectroscopic Data Type | Key Theoretical Parameters | Application to this compound |

| Infrared (IR) Spectroscopy | Vibrational Frequencies, IR Intensities | Assignment of N-H, C-H, and C-I stretching and bending modes. |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C), Coupling Constants | Prediction of proton and carbon chemical shifts to aid in structural confirmation and isomer differentiation. |

Electronic Absorption (UV/Vis) and Circular Dichroism (CD) Predictions

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption (UV/Vis) spectra of molecules. researchgate.net These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption bands. For substituted anilines, the position and intensity of the UV/Vis absorption bands are influenced by the substituents on the aromatic ring. acs.org

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. creative-proteomics.com While this compound itself is not chiral, its derivatives can be. For such chiral derivatives, theoretical CD spectra can be predicted to determine their absolute configuration and study their conformational properties. nih.gov The prediction of CD spectra involves calculating the rotational strengths of electronic transitions. The comparison between predicted and experimental CD spectra can provide valuable structural information. nih.govscirp.org

The UV/Vis spectrum of a molecule is determined by its electronic structure. For derivatives of this compound, the introduction of different functional groups can lead to shifts in the absorption maxima (λmax), which can be rationalized through theoretical calculations of the molecular orbitals involved in the electronic transitions. researchgate.net

| Spectroscopic Technique | Predicted Properties | Information Gained for Derivatives |

| UV/Vis Spectroscopy | Absorption Wavelengths (λmax), Oscillator Strengths | Understanding of electronic transitions and the effect of substituents on the absorption profile. |

| Circular Dichroism (CD) Spectroscopy | Rotational Strengths, CD Spectra | Determination of absolute configuration and conformational analysis of chiral derivatives. |

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Transformations

The presence of both an amino group and an iodine atom on the aniline (B41778) ring makes 4-Ethyl-3-iodoaniline a versatile substrate for a range of catalytic transformations. The iodine atom, in particular, serves as a reactive handle for various cross-coupling reactions, a cornerstone of modern organic synthesis.

Researchers are actively exploring the use of this compound in palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the aniline ring, enabling the synthesis of a diverse array of complex molecules. For instance, palladium-catalyzed cross-coupling reactions are instrumental in creating biaryl derivatives and other substituted aromatic compounds. mdpi.com The iodine substituent at position 3 facilitates participation in these transformations.

Furthermore, the development of dual-catalytic systems, for example, combining nickel and cobalt catalysts, has shown promise for cross-electrophile coupling reactions involving aryl halides like iodoanilines. nih.govsemanticscholar.org This approach allows for the coupling of two different electrophiles, expanding the toolkit for creating complex molecular architectures. nih.govsemanticscholar.org The versatility of these systems is demonstrated by their tolerance of various functional groups and their applicability to a wide range of substrates. nih.gov

Recent advancements have also focused on the development of chiral iodoaniline-based catalysts for asymmetric synthesis. acs.orgnih.gov By incorporating chiral auxiliaries, such as lactate (B86563) derivatives, researchers have synthesized catalysts that can induce stereoselectivity in reactions like the α-functionalization of ketones. acs.orgnih.gov These novel catalysts have demonstrated high efficiency, promoting reactions in shorter times and with excellent yields. acs.org

The exploration of hypervalent iodine chemistry presents another exciting frontier. acs.orgacs.org Iodoarenes like this compound can be activated to form hypervalent iodine reagents, which can then participate in a variety of transformations, including arylation reactions, without the need for transition metal catalysts. acs.org This area of research is rapidly evolving, with new methods for the in situ generation and application of these reagents being continuously developed. acs.org

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a powerful tool in modern organic synthesis for building molecular diversity. researchgate.netrsc.org Substituted anilines, including this compound, are valuable components in various MCRs. acs.orgbeilstein-journals.org

One prominent application of anilines in MCRs is the synthesis of quinoline (B57606) derivatives. acs.orgbeilstein-journals.org For example, the Povarov reaction, a three-component reaction involving an aniline, an aldehyde, and an alkene, can be utilized to construct the quinoline scaffold. beilstein-journals.org The versatility of this reaction allows for the incorporation of a wide range of substituents, leading to diverse libraries of quinoline-based compounds. beilstein-journals.org Similarly, titanium-catalyzed three-component coupling reactions can generate substituted quinolines from anilines. acs.org

Iodoanilines can also participate in MCRs to produce other important heterocyclic structures. For instance, they can be used in the synthesis of substituted indoles. A four-component reaction involving an alkynylation–cyclization–iodination–alkylation sequence has been developed for the synthesis of trisubstituted 3-iodoindoles. beilstein-journals.org Furthermore, photoredox-catalyzed multicomponent Petasis reactions can employ iodoanilines to generate complex amines. nih.gov

The development of novel MCRs continues to be an active area of research. Gold-catalyzed three-component reactions have been developed for the synthesis of substituted anilines, showcasing the potential for creating complex aromatic structures in a modular fashion. researchgate.net These reactions often exhibit high atom economy and procedural simplicity, aligning with the principles of green chemistry. researchgate.netrsc.org

Advanced Materials Science Applications beyond Current Scope

The unique electronic and structural properties of this compound and its derivatives suggest their potential for applications in advanced materials science, extending beyond their current use as synthetic intermediates. openpr.comrsc.org

One area of interest is the development of novel polymers. Polyaniline (PANI) and its derivatives are known for their electrical conductivity and are used in applications such as sensors and anti-corrosion coatings. rsc.org The incorporation of substituents like ethyl and iodo groups onto the aniline monomer could modulate the properties of the resulting polymer, potentially leading to materials with enhanced solubility, processability, or specific sensory capabilities. rsc.org Research into new PANI derivatives focuses on understanding how the monomer structure influences the physicochemical properties of the polymer. rsc.org

The iodo-substituent also opens up possibilities for creating novel materials through cross-coupling reactions on a polymer backbone. For example, a polymer containing iodoaniline units could be functionalized through Suzuki-Miyaura cross-coupling reactions to create materials with tailored optical or electronic properties. researchgate.net This approach allows for the direct covalent bonding between different material components. researchgate.net

Furthermore, aniline derivatives are being explored for their use in high-performance materials, such as those used in lightweight automotive components and advanced polymers. openpr.com The development of innovative materials from aniline derivatives is seen as a key area for future growth and innovation in the chemical industry. openpr.com

Bio-inspired Synthesis and Biomimetic Transformations

Nature often provides inspiration for the design and synthesis of complex molecules with specific biological activities. Bio-inspired synthesis aims to mimic natural biosynthetic pathways to create novel compounds. nih.gov

The indole (B1671886) scaffold, which can be synthesized from iodoaniline precursors, is a common motif in many natural products and biologically active molecules. researchgate.netrsc.org Researchers are developing synthetic strategies that draw inspiration from biosynthetic pathways to construct complex indole alkaloids. nih.gov For example, the synthesis of tryptophan analogues, key building blocks for many natural products, can be achieved through palladium-catalyzed reactions involving o-iodoanilines. nih.govacademie-sciences.fr

The Heck cross-coupling reaction, a powerful tool for C-C bond formation, has been employed in the bio-inspired synthesis of 1,3-diarylpropene derivatives, which are structural analogues of naturally occurring stilbenoids and dihydrostilbenoids. mdpi.com This reaction, using substituted iodobenzenes, demonstrates how synthetic chemistry can be used to create molecules that mimic the structure of natural products. mdpi.com

The development of bio-inspired catalysts is another emerging area. By mimicking the structure and function of enzymes, chemists can design small molecule catalysts that perform specific transformations with high selectivity and efficiency. The synthesis of chiral iodoaniline-based catalysts, for instance, can be seen as a step towards creating synthetic systems that emulate the catalytic power of natural enzymes. acs.orgnih.gov

Sustainable Synthesis Approaches for this compound Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. This includes the development of more sustainable and cost-effective methods for producing and derivatizing compounds like this compound. openpr.comunimi.it

One key area of focus is the use of greener solvents and reaction conditions. mdpi.comnih.gov Researchers are exploring the use of water, polyethylene (B3416737) glycol (PEG), and bio-based solvents like ethyl lactate as alternatives to traditional volatile organic compounds. mdpi.com Microwave-assisted synthesis is also being investigated as a way to reduce reaction times and energy consumption. mdpi.commdpi.com

The development of catalytic systems that are more environmentally benign is another important aspect of sustainable synthesis. This includes the use of earth-abundant metal catalysts as alternatives to precious metals like palladium. mdpi.com Iodine-catalyzed reactions, which can often be performed under metal-free conditions, are also gaining attention as a greener alternative. mdpi.com For example, the I2/DMSO catalytic system has been shown to be effective for a variety of C-C and C-heteroatom bond-forming reactions. mdpi.com

Furthermore, there is a growing interest in developing bio-based production methods for aniline and its derivatives. openpr.com This involves using renewable resources as starting materials, which can reduce the environmental footprint of the chemical industry. The selective electrocatalytic reduction of substituted nitrobenzenes to their corresponding anilines using redox mediators is another promising green approach. acs.org

The continuous drive for innovation in organic synthesis, coupled with the increasing emphasis on sustainability, is expected to lead to even more efficient and environmentally friendly methods for the preparation and application of this compound and its derivatives in the future. acs.org

Q & A

Q. What are the standard synthetic routes for 4-Ethyl-3-iodoaniline, and how are reaction conditions optimized?